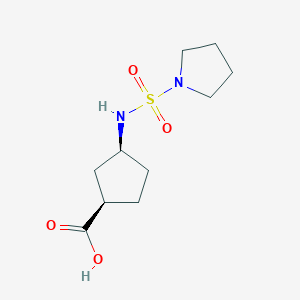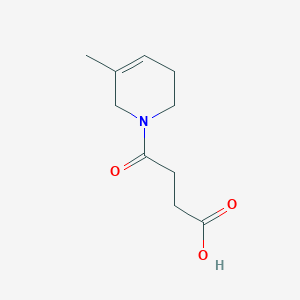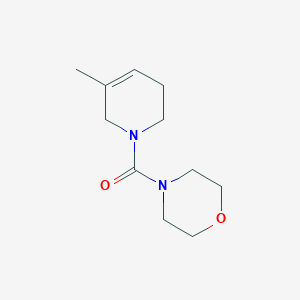
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, also known as PCSK9 inhibitor, is a type of drug used to treat high cholesterol levels in the blood. It works by inhibiting the activity of PCSK9, a protein that regulates the number of low-density lipoprotein (LDL) receptors in the liver. By reducing the activity of PCSK9, the drug increases the number of LDL receptors, which in turn helps to remove more LDL cholesterol from the bloodstream.
作用機序
The mechanism of action of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid involves the inhibition of this compound, a protein that regulates the number of LDL receptors in the liver. By reducing the activity of this compound, the drug increases the number of LDL receptors, which in turn helps to remove more LDL cholesterol from the bloodstream.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to reduce LDL cholesterol levels in the blood. By increasing the number of LDL receptors in the liver, the drug helps to remove more LDL cholesterol from the bloodstream, which can reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid for lab experiments is its specificity for this compound inhibition. This allows researchers to study the effects of this compound inhibition on LDL cholesterol levels and cardiovascular risk without the confounding effects of other drugs or interventions. However, the complexity of the synthesis process and the cost of the drug may limit its use in some research settings.
将来の方向性
There are several future directions for research on (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, including:
1. Further studies on the safety and efficacy of the drug in different patient populations, including those with familial hypercholesterolemia and other genetic conditions.
2. Development of new formulations and delivery methods that improve the bioavailability and reduce the cost of the drug.
3. Investigation of the long-term effects of this compound inhibition on cardiovascular outcomes and mortality.
4. Exploration of the potential of this compound inhibition in combination with other lipid-lowering therapies, such as statins and ezetimibe.
5. Studies on the role of this compound in other physiological processes, such as inflammation and immune function, and the potential for this compound inhibition in these areas.
合成法
The synthesis of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid involves several steps, including the reaction of cyclopentanone with sodium methoxide, the addition of pyrrolidine and sulfonyl chloride, and the final step of purification using column chromatography. The process is complex and requires specialized knowledge and equipment.
科学的研究の応用
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid has been extensively studied in scientific research for its potential to treat high cholesterol levels in the blood. Clinical trials have shown that the drug is effective in reducing LDL cholesterol levels by up to 60%, making it a promising treatment option for patients with hypercholesterolemia.
特性
IUPAC Name |
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c13-10(14)8-3-4-9(7-8)11-17(15,16)12-5-1-2-6-12/h8-9,11H,1-7H2,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMJXBINWEKHY-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)N[C@H]2CC[C@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)



![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)
![(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633496.png)
![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633515.png)
![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)
![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)